molecular formula C21H21N3O2S B2557821 4-isopropoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 476458-00-1

4-isopropoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2557821
CAS No.: 476458-00-1
M. Wt: 379.48
InChI Key: IEPQAIHSZZDVQP-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Chemical Reactions

The synthesis of compounds related to 4-isopropoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves complex chemical reactions aimed at creating structures with potential biological activity. For instance, the work by Mohareb et al. (2004) delves into thiophenylhydrazonoacetates in heterocyclic synthesis, offering insights into the creation of derivatives with potential for further application in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the research by Fahim and Shalaby (2019) on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives showcases the comprehensive approach to understanding and developing new chemical entities (Fahim & Shalaby, 2019).

Biological Evaluation

The biological activity of compounds structurally related to this compound has been a focus of various studies. The work by Saeed et al. (2015) on the synthesis, characterization, and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, explores their potential biological applications, specifically their inhibitory potential against certain enzymes (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015). This indicates a potential route for therapeutic exploration.

Potential Therapeutic Uses

Research into the therapeutic applications of compounds similar to this compound includes investigations into antimicrobial, anti-inflammatory, and antitumor activities. For example, Kamal El-Dean et al. (2015) provided evidence of novel thieno[2,3-c]pyrazole compounds as antimicrobial and anti-inflammatory agents, highlighting their significant activity against various pathogenic strains (Kamal El-Dean, Zaki, & Abdulrazzaq, 2015). These findings suggest the potential of such compounds in developing new therapeutic agents.

Properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14(2)26-17-10-8-15(9-11-17)21(25)22-20-18-12-27-13-19(18)23-24(20)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPQAIHSZZDVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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